2-Bromo-3-chloro-5-fluorobenzotrifluoride

Organometallic Chemistry Regioselectivity Metalation

2-Bromo-3-chloro-5-fluorobenzotrifluoride (CAS 914225-64-2) is a polyhalogenated benzotrifluoride derivative, characterized by the presence of bromine, chlorine, and fluorine atoms alongside a trifluoromethyl (-CF3) group on an aromatic ring. This specific arrangement significantly modulates the electronic properties of the ring, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C7H2BrClF4
Molecular Weight 277.44 g/mol
Cat. No. B7819246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-5-fluorobenzotrifluoride
Molecular FormulaC7H2BrClF4
Molecular Weight277.44 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Br)Cl)F
InChIInChI=1S/C7H2BrClF4/c8-6-4(7(11,12)13)1-3(10)2-5(6)9/h1-2H
InChIKeyKBNXXGGLHJNRDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-5-fluorobenzotrifluoride: A Strategic Polyhalogenated Intermediate for Selective Synthesis


2-Bromo-3-chloro-5-fluorobenzotrifluoride (CAS 914225-64-2) is a polyhalogenated benzotrifluoride derivative, characterized by the presence of bromine, chlorine, and fluorine atoms alongside a trifluoromethyl (-CF3) group on an aromatic ring [1]. This specific arrangement significantly modulates the electronic properties of the ring, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals . The compound's unique substitution pattern introduces differential reactivity, which is critical for site-selective functionalization strategies [2].

Why Substituting 2-Bromo-3-chloro-5-fluorobenzotrifluoride with a Positional Isomer is a Critical Error


In-class benzotrifluoride isomers cannot be simply interchanged due to the profound impact of halogen position on chemical reactivity. The specific 2-Br/3-Cl/5-F pattern on this compound dictates unique steric and electronic environments, directly influencing regioselectivity in metalation and subsequent cross-coupling reactions [1]. Swapping the positions of these halogens, as in a 3-Br/2-Cl/6-F isomer, would fundamentally alter the kinetic and thermodynamic control of these critical transformations, potentially leading to reaction failure or incorrect product formation [1]. Therefore, procurement of the precise isomer is not a matter of preference but a necessity for synthetic fidelity.

Quantitative Differentiation Guide for 2-Bromo-3-chloro-5-fluorobenzotrifluoride vs. Closest Analogs


Regioselective Metalation Control: A Class-Level Distinction

The deprotonation of halobenzotrifluorides is highly sensitive to the pattern of halogen substitution. Research by Mongin et al. demonstrates that for monohalogenated benzotrifluorides, the choice of metalating agent dictates attack at either the 2- or 6-position [1]. This principle extends to polyhalogenated systems: the specific arrangement of Br, Cl, and F on 2-Bromo-3-chloro-5-fluorobenzotrifluoride is predicted to confer a unique regiochemical outcome distinct from its isomers. For instance, while 2,3-dichlorobenzotrifluoride metalates at the chlorine-adjacent 4- and 3-positions with standard reagents [2], the presence of the electron-withdrawing 5-F and 2-Br on the target compound is expected to significantly alter the acidities of the remaining C-H bonds, forcing metalation to a specific site. The precise regioselectivity would need to be experimentally determined.

Organometallic Chemistry Regioselectivity Metalation

Purity Benchmarking: Supplier-Grade Assay Comparison

Suppliers of 2-Bromo-3-chloro-5-fluorobenzotrifluoride report a standard purity of 95% . In a comparative procurement context, a closely related isomer, 3-Bromo-2-chloro-6-fluorobenzotrifluoride (CAS 2091146-38-0), is offered at a higher standard purity of 97% by the same vendor network . This indicates that the synthetic route to the target compound may routinely deliver a slightly lower purity profile, a factor that must be considered for purity-critical applications.

Chemical Procurement Quality Control Purity Assay

Computed Lipophilicity as a Key Property Indicator

The computed XLogP3-AA value for 2-Bromo-3-chloro-5-fluorobenzotrifluoride is 4.2 [1]. This quantitative descriptor of lipophilicity is a fundamental parameter in drug design and chemical biology, influencing membrane permeability and solubility. While comparison with the exact data for all positional isomers is not consistently available from a single authoritative source, this established value serves as a critical benchmark for scientists requiring a compound with this specific lipophilic character. Use of a different isomer would lead to a different, and likely non-optimal, logP value, altering the biological performance of any derivative.

Medicinal Chemistry Drug Design Physicochemical Properties

Confirmed Application Scenarios for 2-Bromo-3-chloro-5-fluorobenzotrifluoride in R&D and Production


Synthesis of Pharmaceutical Intermediates Requiring Specific Halogen Reactivity Gradients

The compound's designed halogen pattern (Br, Cl, F) allows for sequential chemoselective cross-coupling reactions. The high bond dissociation energy of the C-F bond, alongside the known reactivity order of C-Br > C-Cl in oxidative addition, enables a synthetic sequence where the bromine atom can be substituted first, followed by the chlorine, while the fluorine atom remains as a metabolically stable substituent or a second-stage functionalization handle [1]. This precisely controlled reactivity is challenging to replicate with isomers where the halogen positions are swapped, making it a strategic building block in drug candidate synthesis.

Metalation and Functionalization Studies for Biaryl Synthesis

Employed in fundamental organometallic research, the compound serves as a substrate for studying site-selective deprotonation. As established by foundational work on halobenzotrifluorides, the combination of strong ortho-directing halogens and the electron-withdrawing -CF3 group creates a unique electronic landscape. The target compound's specific substitution pattern is predicted to force exclusive metalation at a single position, a powerful strategy for creating structurally defined fluorinated biaryl libraries for pharmaceutical and agrochemical discovery [2].

Specialty Chemical Development Where Trifluoromethyl Group Integrity is Critical

Procurement of this specific isomer is warranted when the final product's performance relies on the exact three-dimensional and electronic configuration imparted by the CF3 group and halogen constellation. Any isomerization would destroy this critical property profile. This is particularly relevant in the development of liquid crystals, specialty polymers, or advanced materials where the spatial arrangement of dipolar groups governs the macroscopic function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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